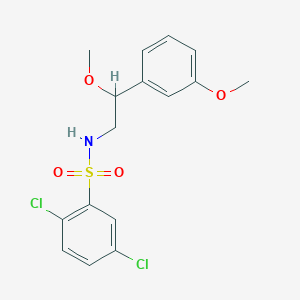

2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c1-22-13-5-3-4-11(8-13)15(23-2)10-19-24(20,21)16-9-12(17)6-7-14(16)18/h3-9,15,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJSHZKUUDZITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for developing new antibiotics or other therapeutic agents.

Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.

Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide with three sulfonamide analogs from the literature (Table 1). Structural variations in substituent position and complexity are correlated with physicochemical and crystallographic properties.

Table 1: Structural and Crystallographic Comparison of Sulfonamide Derivatives

Key Observations:

Substituent Complexity and Steric Effects: The target compound’s 2-methoxy-2-(3-methoxyphenyl)ethyl side chain introduces significant steric bulk compared to the simpler 3-methylphenyl () and 4-methoxyphenyl () groups. The dual methoxy groups in the target compound could enhance hydrogen-bonding capacity, influencing interactions in biological systems or crystal lattices.

Electronic Effects :

- The 2,5-dichloro substitution on the benzene ring is consistent across all compounds, providing electron-withdrawing effects that stabilize the sulfonamide group. However, the 4-methoxy group in ’s compound introduces electron-donating resonance effects, which may modulate the sulfonamide’s acidity compared to the target compound’s methoxy-ethyl chain .

Crystallographic Trends: In , the 3-methylphenyl analog crystallizes in the monoclinic P2₁/c space group with distinct unit cell parameters, suggesting tighter packing due to the smaller substituent . The 4-methoxyphenyl derivative () exhibits a dihedral angle of 75.2° between the two aromatic rings, indicating a non-planar conformation. The target compound’s ethyl-methoxy side chain may enforce a more pronounced torsional angle, affecting molecular conformation .

Biological Implications :

- While specific data on the target compound’s activity is absent, sulfonamides with methoxy substituents (e.g., ) are associated with enhanced bioavailability due to improved solubility. The target’s branched side chain may further optimize pharmacokinetic profiles .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for visualization), which are widely used to analyze sulfonamide derivatives . For instance, and employed SHELX-based refinement to resolve bond lengths and angles, ensuring accurate comparisons of substituent effects . The absence of crystallographic data for the target compound highlights a gap in the literature, necessitating further studies using these methodologies.

Biological Activity

2,5-Dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound with notable biological activity. Sulfonamides are widely recognized for their antibacterial properties, and this specific compound has been explored for its potential therapeutic applications in various fields, including medicinal chemistry and cancer research.

Chemical Structure and Properties

- Molecular Formula : C16H17Cl2NO4S

- IUPAC Name : 2,5-dichloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide

- CAS Number : 1797899-73-0

The compound features a sulfonamide functional group attached to a dichlorobenzene moiety and a methoxy-substituted ethylamine side chain. This structural arrangement is crucial for its biological activity.

The primary target of this compound is fructose-1,6-bisphosphatase 1 (FBP1) . This enzyme plays a critical role in gluconeogenesis, and inhibition of FBP1 can lead to altered glucose metabolism, making this compound a candidate for further studies in metabolic disorders and cancer therapy.

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The biological activity of this compound suggests potential antibacterial effects, particularly against Gram-positive bacteria. The mechanism typically involves competitive inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis.

Anticancer Activity

Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The IC50 values for these effects are reported to be in the low micromolar range, indicating significant potency .

Study on Anticancer Effects

A study published in Molecular Cancer Therapeutics evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated an IC50 of approximately 15 µM against MCF-7 (breast cancer) cells and 20 µM against HCT116 (colon cancer) cells. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Mechanistic Insights

Further investigations into the mechanism revealed that this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its potential as an anticancer therapeutic .

Comparative Analysis with Related Compounds

To understand the relative potency and selectivity of this compound, a comparison with other sulfonamide derivatives was conducted. The following table summarizes the IC50 values of selected compounds against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 | |

| Sulfanilamide | MCF-7 | 30 |

| HCT116 | 40 |

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene ring followed by nucleophilic substitution. Key steps include:

- Sulfonamide Formation : Reacting 2,5-dichlorobenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-methoxy-2-(3-methoxyphenyl)ethylamine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yields are highly dependent on stoichiometric ratios and reaction time (typically 12-24 hours at 0–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the structure via chemical shifts for aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~5.2 ppm, broad) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H] at m/z 445.05) and fragmentation patterns .

- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) validate the sulfonamide group .

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identify intermediates in sulfonamide bond formation using software like Gaussian or ORCA. Optimize geometries and calculate activation energies to prioritize viable pathways .

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates. Polar solvents (e.g., DMF) stabilize charged intermediates, improving yields .

- Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal catalysts (e.g., DMAP) or reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability. Strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH’s Assay Guidance Manual) for enzyme inhibition studies. Control variables like pH, temperature, and solvent concentration (DMSO < 1% v/v) .

- Dose-Response Curves : Generate IC values across multiple replicates (n ≥ 3) to assess reproducibility. Compare data using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

- Structural Analogues : Test derivatives (e.g., varying methoxy positions) to isolate structure-activity relationships (SAR) and identify confounding substituents .

Q. What strategies optimize reaction conditions for scale-up without compromising efficiency?

- Methodological Answer : Apply design of experiments (DoE) principles:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) in a 2 factorial setup. For example, optimize temperature (25–60°C) and solvent (THF vs. DCM) to maximize yield .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. catalyst concentration) to identify a "sweet spot" for scalability .

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress and adjust conditions dynamically .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH (37°C, 24 hours) and analyze degradation products via LC-MS .

- Thermal Stress : Heat at 60°C for 72 hours in solid state and solution (methanol), monitoring purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Stability : Calculate half-life (t) in buffer solutions (pH 1.2–7.4) using first-order kinetics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.